Regorafenib Hydrochloride is a multikinase inhibitor extensively studied for its potential in treating various cancers. It is structurally similar to Sorafenib, another multikinase inhibitor. [ [] ] While it is being investigated for its therapeutic benefits, this analysis focuses solely on its scientific research applications, excluding drug use and dosage.
Regorafenib Hydrochloride functions by inhibiting multiple tyrosine kinases involved in tumor angiogenesis and proliferation. These kinases include vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1-3), platelet-derived growth factor receptor β (PDGFR-β), fibroblast growth factor receptors (FGFRs), RET, KIT, and RAF kinases. [ [, , , ] ] By inhibiting these kinases, Regorafenib Hydrochloride disrupts crucial signaling pathways involved in tumor growth and spread.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: